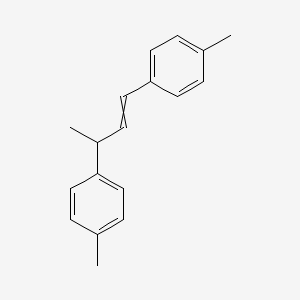
1,1'-(But-1-ene-1,3-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C16H16. It is also known by other names such as 1,4-diphenyl-2-butene. This compound is characterized by the presence of two benzene rings connected by a butene chain, with methyl groups attached to the benzene rings. It is a member of the bisphenyl family and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with butadiene in the presence of a catalyst. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalyst: Common catalysts used include palladium or nickel-based catalysts.
Solvent: The reaction is often performed in an organic solvent such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors may also be employed to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Products include 4-methylbenzaldehyde and 4-methylbenzoic acid.
Reduction: The major product is 1,1’-(Butane-1,3-diyl)bis(4-methylbenzene).
Substitution: Various substituted derivatives such as 4-chloro-1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) can be formed.
Scientific Research Applications
1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in organic synthesis. The presence of the butene chain and methyl groups also influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Butadiyne-1,4-diyl)bis(4-methylbenzene): This compound has a similar structure but with a butadiyne chain instead of a butene chain.
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has an ethane chain connecting the benzene rings.
1,1’-(4-Chloro-1-butene-1,1-diyl)bis(4-methylbenzene): This compound has a chloro-substituted butene chain.
Uniqueness
1,1’-(But-1-ene-1,3-diyl)bis(4-methylbenzene) is unique due to its specific butene chain and the presence of methyl groups on the benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61909-63-5 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-methyl-4-[3-(4-methylphenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-14-4-9-17(10-5-14)11-8-16(3)18-12-6-15(2)7-13-18/h4-13,16H,1-3H3 |
InChI Key |
DRIJGEJOLOPSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















